molecular formula C15H29N3O2 B1524627 Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate CAS No. 878156-65-1

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

Cat. No. B1524627
M. Wt: 283.41 g/mol
InChI Key: HKBOBJSFRQIKQQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, also known as TBPP, is an organic compound with a unique structure and properties. It is a derivative of piperidine, a cyclic amino acid. TBPP is a versatile compound with a variety of applications in the chemical and pharmaceutical industries. It has been used in the synthesis of various compounds, in the production of pharmaceuticals and in the development of new drugs. It has also been used in the development of new catalysts and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis Methodologies

  • Novel Synthesis Approaches : Researchers have developed innovative synthesis techniques for compounds similar to Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, which are key intermediates in the production of kinase inhibitors and other biologically active molecules. For instance, a novel six-step synthesis suitable for large-scale preparation of a p38 MAP kinase inhibitor was developed, demonstrating the utility of such compounds in the treatment of rheumatoid arthritis and psoriasis (Chung et al., 2006). Additionally, practical and scalable synthesis methods for intermediates in the manufacture of lymphocyte function-associated antigen 1 inhibitors have been described, highlighting the importance of efficient synthetic routes (Li et al., 2012).

Chemical Structure and Characterization

  • Structural Analyses : The characterization of similar compounds through NMR, single crystal X-ray diffraction, and other spectroscopic techniques sheds light on the conformation, isomerism, and geometric arrangements of these molecules, which are crucial for understanding their chemical behavior and potential applications in various fields (Shanthi et al., 2020).

Biological Activity and Evaluation

  • Biological Evaluations : Studies on derivatives of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate have explored their potential biological activities. For instance, research into compounds synthesized by condensation reactions has provided insights into their antibacterial and anthelmintic activities, suggesting the relevance of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Material Science and Engineering

  • Material Applications : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the role of similar compounds as intermediates in the production of materials and catalysts for chemical processes, indicating their broader applicability beyond pharmaceuticals (Kong et al., 2016).

properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOBJSFRQIKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697014
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

CAS RN

878156-65-1
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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